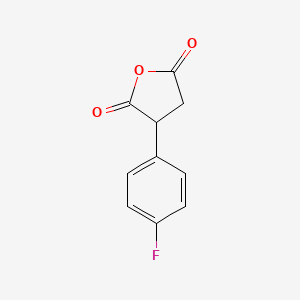

3-(4-Fluorophenyl)oxolane-2,5-dione

Description

Contextualization within Oxolane-2,5-dione Chemistry and Fluorinated Organic Systems

3-(4-Fluorophenyl)oxolane-2,5-dione is a derivative of succinic anhydride (B1165640), which has the systematic IUPAC name oxolane-2,5-dione. wustl.edu The oxolane-2,5-dione ring is a five-membered heterocyclic system containing two carbonyl groups and is known for its reactivity towards nucleophiles. wustl.edu This reactivity makes succinic anhydrides valuable building blocks in organic synthesis, serving as precursors to a wide array of functionalized molecules. wustl.edu

The introduction of a fluorine atom onto the phenyl ring at the para-position significantly influences the electronic properties of the molecule. Fluorine is the most electronegative element, and its incorporation into organic molecules can profoundly alter their physical, chemical, and biological properties. wikipedia.org In the context of medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. wikipedia.org Therefore, this compound represents a strategic combination of a reactive heterocyclic core with the unique properties imparted by fluorine.

Significance and Historical Trajectory of Research on Substituted Succinic Anhydrides

Substituted succinic anhydrides have a long history in organic chemistry, with their derivatives finding applications in various fields. For instance, alkenyl succinic anhydrides are utilized as sizing agents in the paper industry. wustl.edu In medicinal chemistry, the succinimide (B58015) ring system, readily accessible from succinic anhydrides, is a key pharmacophore in a number of anticonvulsant drugs. chemicalbook.comdrugfuture.com The development of antiepileptic drugs has seen a progression from serendipitous discoveries to rational drug design, with a focus on structure-activity relationships (SAR). drugfuture.comorganicreactions.org

The exploration of fluorinated organic compounds has its roots in the early 20th century and has since become a cornerstone of modern pharmaceutical and materials science research. wikipedia.orgbyjus.com The synthesis of fluorinated analogs of known bioactive molecules is a common strategy to develop new and improved therapeutic agents. The study of fluorinated succinic anhydride derivatives like this compound is a logical extension of these historical research trajectories, aiming to leverage the benefits of fluorination within a well-established class of reactive chemical intermediates.

Research Objectives and Scope of Investigation for this compound

The primary research objectives concerning this compound encompass its synthesis, characterization, and the exploration of its utility as a synthetic intermediate. Key areas of investigation include:

Development of efficient synthetic routes: A primary goal is to establish reliable and high-yielding methods for the preparation of this compound. A plausible synthetic pathway involves the synthesis of the corresponding 3-(4-fluorophenyl)succinic acid, followed by cyclization to the anhydride. The synthesis of the precursor acid can potentially be achieved through methods like the Stobbe condensation of 4-fluorobenzaldehyde (B137897) with diethyl succinate (B1194679), followed by reduction and hydrolysis. drugfuture.comorganicreactions.orgwikipedia.org

Elucidation of its chemical reactivity: Understanding the reactivity of the anhydride ring in the presence of the fluorophenyl group is crucial for its application as a building block. This includes studying its reactions with various nucleophiles to form a range of derivatives, such as amides, esters, and imides.

Investigation of potential applications: A significant objective is to explore the potential of this compound and its derivatives in medicinal chemistry and materials science. Given the prevalence of the succinimide core in anticonvulsant drugs, the synthesis of fluorinated succinimides from this anhydride is a promising area of research. chemicalbook.com Furthermore, its structure suggests potential use in the synthesis of novel polymers with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARUQKOWYKHXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 4 Fluorophenyl Oxolane 2,5 Dione

Established Synthetic Routes to Succinic Anhydride (B1165640) Derivatives

Cyclization and Dehydration of Substituted Butanedioic Acids

A primary and well-established method for synthesizing succinic anhydrides is the cyclization and dehydration of the corresponding substituted butanedioic acids. orgsyn.orgreactory.app In the case of 3-(4-Fluorophenyl)oxolane-2,5-dione, the precursor would be 2-(4-fluorophenyl)succinic acid. nih.gov This process typically involves heating the dicarboxylic acid, often in the presence of a dehydrating agent, to facilitate the intramolecular condensation and formation of the cyclic anhydride. orgsyn.orgyoutube.com

Common dehydrating agents used for this type of transformation include acetyl chloride, phosphoryl chloride, and acetic anhydride. orgsyn.orgyoutube.com The reaction proceeds by activating the carboxylic acid groups, making them more susceptible to nucleophilic attack by the other carboxylic acid group within the same molecule, leading to the elimination of a water molecule and the formation of the five-membered anhydride ring. youtube.com The stability of the resulting five-membered ring provides a thermodynamic driving force for the reaction.

For instance, succinic acid itself can be converted to succinic anhydride by refluxing with acetyl chloride or through thermal dehydration. orgsyn.orgyoutube.com Similarly, the synthesis of 2,3-di-(2-adamantylidene)succinic anhydride is achieved through hydrolysis of a half-ester intermediate followed by dehydration. rsc.org

| Dehydrating Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Acetyl Chloride | Refluxing with the succinic acid derivative. | orgsyn.org |

| Phosphoryl Chloride | Heating with the succinic acid derivative. | orgsyn.org |

| Acetic Anhydride | Heating with the succinic acid derivative. | orgsyn.orgreactory.app |

| Thermal Dehydration | Heating the succinic acid derivative at high temperatures. | orgsyn.org |

Reactions Involving Maleic Anhydride and Fluorinated Aryl Precursors

Another established route involves the reaction of maleic anhydride with a fluorinated aryl precursor. Maleic anhydride is a highly reactive and versatile starting material due to its strained five-membered ring and electrophilic double bond. researchgate.net Friedel-Crafts acylation reactions, for example, can be utilized where an aromatic compound reacts with an acylating agent, such as an anhydride, in the presence of a Lewis acid catalyst. ncert.nic.in In the context of synthesizing this compound, a potential strategy would be the reaction of a suitable 4-fluorophenyl nucleophile with maleic anhydride.

Furthermore, Heck-type reactions, which involve the palladium-catalyzed coupling of an unsaturated halide with an alkene, offer a direct method for the arylation of maleic anhydride. researchgate.net This approach could directly introduce the 4-fluorophenyl group onto the maleic anhydride scaffold, which could then be subsequently reduced to the desired succinic anhydride.

The Alder-ene reaction is another relevant transformation where maleic anhydride reacts with alkenes to form alkenylsuccinic anhydrides. wikipedia.org While not a direct route to the target compound, it demonstrates the reactivity of maleic anhydride in forming substituted derivatives.

Advanced Synthetic Approaches

Catalytic Hydrogenation Methods for Related Anhydrides

The catalytic hydrogenation of maleic anhydride and its derivatives is a significant industrial process for the production of succinic anhydride. wikipedia.org This method involves the reduction of the carbon-carbon double bond in the maleic anhydride ring. google.comresearchgate.net Various catalysts have been developed for this transformation, including those based on nickel, copper-zinc, and noble metals like palladium. google.comacs.orgmdpi.com

For the synthesis of this compound, a similar strategy could be employed starting from 3-(4-fluorophenyl)maleic anhydride. The hydrogenation would selectively reduce the double bond while leaving the anhydride functionality and the aromatic ring intact. The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, are crucial for achieving high selectivity and yield. acs.orgmdpi.com For example, copper-zinc catalysts have shown high selectivity for the hydrogenation of succinic anhydride to other valuable chemicals. acs.org

| Catalyst System | Key Features | Reference |

|---|---|---|

| Reduced Nickel | Effective for hydrogenating crude maleic anhydride. | google.com |

| Cu-Zn-M (M = Al, Ti, Zr) | Promotes deep hydrogenation to tetrahydrofuran, with selectivity depending on the third metal. | acs.org |

| Ni/CeO2-δ | High activity for maleic anhydride conversion. | mdpi.com |

| Pd-Sn/SiO2 | Effective for the one-step hydrogenation of maleic anhydride to γ-butyrolactone. | acs.org |

C−H Functionalization and Carbonylation Strategies

Modern synthetic methods like C-H functionalization and carbonylation offer innovative pathways to construct the succinic anhydride framework. umich.edu C-H functionalization allows for the direct conversion of a C-H bond into a new functional group, providing a more atom-economical and efficient synthetic route. umich.edu Palladium-catalyzed β-C(sp³)-H carbonylation of free carboxylic acids has been reported for the synthesis of a variety of substituted cyclic anhydrides. nih.gov This strategy could potentially be applied to a precursor containing a 4-fluorophenyl group to directly form the desired succinic anhydride.

Carbonylation reactions, which introduce a carbonyl group into a molecule, are also highly relevant. For instance, the palladium-catalyzed carbonylation of alkenes in the presence of a carboxylic acid can yield acid anhydrides. universiteitleiden.nl A cobalt-catalyzed carbonylative ring-closure of acrylic acid has been developed to produce succinic anhydride, demonstrating the potential of carbonylation in forming the anhydride ring. researchgate.net These advanced methods could offer more direct and efficient routes to this compound by minimizing the number of synthetic steps.

Green Chemistry Principles in Anhydride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including anhydrides, to develop more environmentally benign processes. ijcps.orgacs.org This includes the use of renewable feedstocks, safer solvents, and more efficient catalysts. researchgate.netnih.gov

In the context of succinic anhydride synthesis, research has explored the use of bio-based furanic platform compounds as starting materials. researchgate.netnih.govnih.gov For example, succinic anhydride can be produced from furoic acid through a visible light-induced oxygenation process. researchgate.netnih.govnih.gov While not a direct synthesis of the title compound, this highlights the potential for developing sustainable routes to the core succinic anhydride structure.

Furthermore, the use of environmentally friendly solvents like dimethyl sulfoxide (B87167) (DMSO) and the development of catalyst-free or one-pot synthesis methods align with green chemistry principles. ijcps.orgrsc.org For instance, a one-pot method for synthesizing N-substituted succinimides from succinic anhydride has been described using readily available and less hazardous reagents. ijcps.org Applying these principles to the synthesis of this compound would involve exploring biocatalytic methods, using safer solvents, and designing energy-efficient reaction pathways.

Stereochemical Control and Enantioselective Synthesis Considerations

The creation of the chiral center in this compound necessitates the use of asymmetric synthesis strategies. Two primary approaches are considered: the use of chiral auxiliaries and catalytic asymmetric synthesis.

Chiral Auxiliary-Mediated Synthesis:

A plausible and well-precedented strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate, influencing the stereoselectivity of subsequent reactions. wikipedia.org For the synthesis of chiral succinate (B1194679) derivatives, oxazolidinones, such as those developed by Evans, have proven to be highly effective. acs.orgacs.orgsigmaaldrich.com

A proposed synthetic route would begin with the attachment of a chiral oxazolidinone to a succinic acid monoester. The resulting chiral imide can then undergo a diastereoselective transformation. One potential pathway involves the Friedel-Crafts acylation of fluorobenzene (B45895) with the activated succinic acid derivative. However, a more controllable laboratory-scale approach would likely involve the coupling of a (4-fluorophenyl)metal reagent (e.g., a Grignard or organocuprate reagent) to an electrophilic glycine (B1666218) equivalent attached to the chiral auxiliary, followed by cyclization.

A more direct method for achieving a 3-substituted succinic acid derivative involves the conjugate addition of a nucleophile to a maleimide (B117702) bearing a chiral auxiliary. While not directly producing the target anhydride, this highlights a strategy for creating the key C-N and C-C bonds with stereocontrol.

Table 1: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | acs.orgacs.org |

| Camphorsultam | Asymmetric Diels-Alder, alkylations | wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Resolution of racemic mixtures | sigmaaldrich.com |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines | sigmaaldrich.com |

The choice of the chiral auxiliary is critical and depends on the specific reaction conditions and the desired stereoisomer. After the key bond-forming step, the auxiliary is cleaved to yield the enantiomerically enriched succinic acid derivative, which can then be cyclized to the target anhydride.

Catalytic Asymmetric Synthesis:

An alternative and often more atom-economical approach is the use of a chiral catalyst to induce enantioselectivity. For the synthesis of chiral succinimides, Rh-catalyzed asymmetric transfer hydrogenation of maleimide derivatives has been shown to be effective, providing access to various stereoisomers by tuning the reaction conditions. nih.gov

A potential catalytic asymmetric route to this compound could involve an enantioselective Friedel-Crafts reaction. While challenging, the use of chiral Lewis acids to catalyze the acylation of fluorobenzene with succinic anhydride could directly install the chiral center. google.com Research in this area has explored various metal triflates as catalysts for Friedel-Crafts acylation. researchgate.net The development of a truly effective chiral catalyst for this specific transformation remains an active area of research.

Another catalytic approach could be the asymmetric hydrogenation of a precursor like 3-(4-fluorophenyl)maleic anhydride. This would require a suitable chiral hydrogenation catalyst capable of high enantioselectivity for this specific substrate.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product, this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

Friedel-Crafts Acylation Step:

The initial Friedel-Crafts acylation of fluorobenzene with succinic anhydride is a critical step. sigmaaldrich.comstackexchange.com The choice of Lewis acid catalyst significantly impacts the reaction's efficiency and regioselectivity (directing the substitution to the para position of fluorobenzene). Aluminum chloride (AlCl₃) is a traditional catalyst for this reaction; however, other catalysts such as scandium trifluoromethanesulfonate (B1224126) immobilized on silica (B1680970) gel under microwave irradiation have been reported to effectively catalyze the para-acylation of fluorobenzene. google.com The use of mechanochemical (ball-milling) conditions for Friedel-Crafts acylations has also been explored as a solvent-free and potentially more efficient method. beilstein-journals.org

Table 2: Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Considerations | Potential Impact on Yield |

| Catalyst | Lewis acidity, steric bulk, potential for reuse (e.g., solid-supported catalysts) | Can significantly affect reaction rate and selectivity. |

| Solvent | Polarity, ability to dissolve reactants and catalyst | Can influence reaction rate and product solubility. |

| Temperature | Reaction kinetics vs. potential for side reactions or decomposition | Higher temperatures may increase rate but can lead to undesired byproducts. |

| Reactant Ratio | Stoichiometry of fluorobenzene to succinic anhydride and catalyst | Can influence conversion and minimize polysubstitution. |

Cyclization Step:

The subsequent intramolecular cyclization of the intermediate 4-oxo-4-(4-fluorophenyl)butanoic acid to form the oxolane-2,5-dione is typically achieved by dehydration. This can be accomplished by heating or by using a dehydrating agent such as acetic anhydride or a carbodiimide. The optimization of this step involves finding conditions that promote efficient cyclization without causing side reactions or racemization of the chiral center if it has already been established. The temperature and the choice of dehydrating agent are critical parameters to control.

Chemical Reactivity and Mechanistic Investigations of 3 4 Fluorophenyl Oxolane 2,5 Dione

Nucleophilic Ring-Opening Reactions

The core of 3-(4-fluorophenyl)oxolane-2,5-dione's reactivity lies in the opening of its anhydride (B1165640) ring by nucleophiles. This process alleviates the ring strain inherent in the five-membered system. The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the acyl-oxygen bond and opening the ring to yield a substituted succinic acid derivative. The presence of the 4-fluorophenyl group at the C-3 position can influence the regioselectivity of the attack, although reactions often yield a mixture of isomers.

The reaction of cyclic anhydrides with alcohols is a well-established method for the synthesis of monoesters of dicarboxylic acids. wikipedia.org When this compound is treated with an alcohol (ROH), the nucleophilic oxygen of the alcohol attacks one of the carbonyl carbons. This ring-opening alcoholysis results in the formation of a monoester derivative, specifically a 4-alkoxy-4-oxo-2-(4-fluorophenyl)butanoic acid. wikipedia.org This reaction is typically carried out by heating the anhydride in the presence of the alcohol. The reaction provides a direct route to compounds possessing both ester and carboxylic acid functionalities.

Table 1: Monoester Formation via Alcoholysis

| Reactant | Nucleophile (ROH) | Product |

|---|---|---|

| This compound | Methanol (B129727) (CH₃OH) | 2-(4-Fluorophenyl)-4-methoxy-4-oxobutanoic acid |

Amines are potent nucleophiles that react readily with this compound. The nature of the final product depends significantly on whether a primary or secondary amine is used and the reaction conditions employed. nih.gov

Primary amines (RNH₂) react with this compound in a two-step process. The initial nucleophilic attack opens the anhydride ring to form a stable amide-carboxylic acid intermediate, 4-amino-4-oxo-2-(4-fluorophenyl)butanoic acid. mdpi.com If this intermediate is heated, it can undergo an intramolecular condensation reaction. The carboxylic acid group and the amide group react, eliminating a molecule of water to form a new five-membered ring, resulting in a 3-(4-fluorophenyl)-N-substituted succinimide (B58015). reactory.app

Table 2: Reaction with Primary Amines

| Reactant | Nucleophile (RNH₂) | Intermediate Product (Amide-Acid) | Final Product (Succinimide) |

|---|---|---|---|

| This compound | Methylamine (CH₃NH₂) | 2-(4-Fluorophenyl)-4-(methylamino)-4-oxobutanoic acid | 3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione |

Secondary amines (R₂NH) also readily attack the anhydride ring, causing it to open and form an amide-carboxylic acid. However, unlike the intermediate formed from primary amines, this product, a 4-(dialkylamino)-4-oxo-2-(4-fluorophenyl)butanoic acid, does not have a proton on the amide nitrogen. Consequently, it cannot undergo the subsequent intramolecular dehydration to form a succinimide. The reaction, therefore, terminates at the amide-acid stage.

Table 3: Reaction with Secondary Amines

| Reactant | Nucleophile (R₂NH) | Product |

|---|---|---|

| This compound | Dimethylamine ((CH₃)₂NH) | 4-(Dimethylamino)-2-(4-fluorophenyl)-4-oxobutanoic acid |

In the presence of water, this compound undergoes hydrolysis. Water acts as a nucleophile, attacking a carbonyl carbon and opening the anhydride ring. reactory.app This reaction is generally facile and results in the formation of a single product: 2-(4-fluorophenyl)succinic acid. wikipedia.org This dicarboxylic acid is the parent acid from which the anhydride is derived. The hydrolysis reaction underscores the moisture sensitivity of cyclic anhydrides.

Table 4: Hydrolysis of this compound

| Reactant | Nucleophile | Product |

|---|

Beyond alcohols, amines, and water, the electrophilic nature of the anhydride ring in this compound allows it to react with other nucleophiles. For instance, thiols (RSH), which are sulfur analogs of alcohols, are expected to react in a similar fashion to produce mono-thioesters. The reactivity pattern follows that of other cyclic anhydrides, which are known to react with a variety of nucleophiles, including organometallic reagents and carbanions, leading to a diverse array of functionalized products. For example, studies on similar anhydrides show reactions with thiosemicarbazide (B42300) to form carboxylic acid derivatives resulting from the anhydride's opening. nih.gov

Reactions with Amines: Amide and Succinimide Formation

Electrophilic Substitution on the Fluorophenyl Moiety

The fluorophenyl group of this compound can undergo electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comresearchgate.net The position of substitution on the benzene (B151609) ring is directed by the combined electronic effects of the existing substituents: the fluorine atom and the acyl group attached to the succinic anhydride ring.

The fluorine atom is an ortho-, para-directing group due to its ability to donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution at these positions. Conversely, the acyl group, resulting from the connection to the oxolane-2,5-dione ring, is a deactivating and meta-directing group due to its electron-withdrawing nature.

In Friedel-Crafts acylation reactions, which are a common type of electrophilic aromatic substitution, cyclic anhydrides like succinic anhydride can be used as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). youtube.comrsc.org While specific studies on this compound are not prevalent, the reaction of succinic anhydride with substituted benzenes is well-documented. wikipedia.org For instance, the acylation of an aromatic compound with an anhydride typically proceeds via the formation of an acylium ion, which then attacks the aromatic ring. youtube.com

The outcome of an electrophilic attack on the fluorophenyl ring of this compound would be a competition between the directing effects of the fluorine and the acyl group. The fluorine directs incoming electrophiles to the positions ortho and para to it, while the acyl group directs to the meta positions. Given that the para position is already occupied by the succinic anhydride moiety, substitution would be expected to occur at the positions ortho to the fluorine atom.

Direct nitration of aromatic compounds is another key electrophilic aromatic substitution reaction. The nitration of phthalic anhydride, for example, yields a mixture of 3-nitro and 4-nitro isomers. orgsyn.org Similarly, the nitration of other five-membered heterocycles has been extensively studied. semanticscholar.org For this compound, nitration would likely introduce a nitro group onto the fluorophenyl ring, with the position governed by the aforementioned directing effects.

Reactions of the Anhydride Carbonyl Centers

The oxolane-2,5-dione ring of this compound is a cyclic anhydride, which makes its carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. pressbooks.publibretexts.org This reactivity is a hallmark of acid anhydrides and leads to a variety of ring-opening reactions. saskoer.ca

The general mechanism for nucleophilic acyl substitution on an anhydride involves the initial attack of the nucleophile on one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of a carboxylate as a leaving group. libretexts.org

Hydrolysis: In the presence of water, this compound will undergo hydrolysis to yield 2-(4-fluorophenyl)succinic acid. wikipedia.orgreactory.app This reaction involves the nucleophilic attack of a water molecule on a carbonyl carbon, leading to the opening of the anhydride ring. researchgate.net

Alcoholysis: The reaction with alcohols results in the formation of a monoester of 2-(4-fluorophenyl)succinic acid. wikipedia.org The alcohol acts as the nucleophile, attacking one of the carbonyl centers to open the ring and form an ester and a carboxylic acid functionality.

Aminolysis: Amines, being strong nucleophiles, readily react with the anhydride to form an amide. nih.gov The reaction of this compound with an amine would yield a succinamic acid derivative, specifically a 4-amino-4-oxo-3-(4-fluorophenyl)butanoic acid.

The reactivity of the anhydride can be influenced by the nature of the nucleophile. Stronger nucleophiles will react more readily. The general order of reactivity for nucleophiles is: amine > alcohol > water.

| Nucleophile | Product |

|---|---|

| Water (H₂O) | 2-(4-Fluorophenyl)succinic acid |

| Alcohol (R-OH) | 4-alkoxy-4-oxo-3-(4-fluorophenyl)butanoic acid |

| Amine (R-NH₂) | 4-(alkylamino)-4-oxo-3-(4-fluorophenyl)butanoic acid |

Theoretical and Experimental Elucidation of Reaction Mechanisms

While specific experimental kinetic studies on this compound are limited, the mechanisms of its reactions can be understood through theoretical calculations and by analogy to closely related compounds like succinic and maleic anhydride.

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the transition states of reactions involving cyclic anhydrides. researchgate.netresearchgate.netyoutube.com For the hydrolysis of cyclic anhydrides, theoretical studies have detailed the reaction pathway, including the geometry of the transition state. nih.gov

The ring-opening of a cyclic anhydride by a nucleophile proceeds through a transition state where the new bond between the nucleophile and the carbonyl carbon is partially formed, and the C-O bond of the anhydride ring is partially broken. nih.gov Semi-empirical molecular orbital methods have been used to calculate the activation barriers for the hydrolysis of various cyclic anhydrides. For succinic anhydride, the calculated activation energy for ring-opening by water is approximately +47.7 kcal/mol. nih.gov

The transition state for the hydrogenation of maleic anhydride to succinic anhydride over a palladium surface has also been studied using DFT. acs.org These studies provide insight into the electronic and structural changes that occur during the reaction, identifying the highest energy barrier along the reaction coordinate. acs.org

The energy landscape of a chemical reaction provides a comprehensive picture of the potential energy of the system as a function of the geometric coordinates of the atoms. Mapping the reaction coordinate allows for the identification of reactants, products, intermediates, and transition states.

The reaction energy profile for the acetylation of an alcohol with an anhydride, a similar nucleophilic acyl substitution, shows the formation of a tetrahedral intermediate. The breakdown of this intermediate to form the ester and a carboxylate is the rate-determining step.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

NMR spectroscopy is the cornerstone for elucidating the molecular structure of "3-(4-Fluorophenyl)oxolane-2,5-dione" in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H, ¹³C, and ¹⁹F.

For the succinic anhydride (B1165640) core, the proton NMR (¹H NMR) spectrum is expected to show a characteristic pattern for the aliphatic protons. The methine proton (Hα) and the two diastereotopic methylene (B1212753) protons (Hβ) would form an AMX or ABX spin system, depending on the magnetic field strength and the solvent. The methine proton, being adjacent to the aromatic ring, would likely appear as a doublet of doublets. The methylene protons would also present as doublets of doublets due to geminal and vicinal coupling.

The carbon NMR (¹³C NMR) spectrum would complement the proton data. Key signals would include those for the two carbonyl carbons of the anhydride group, typically found in the range of 170-180 ppm. hmdb.cachemicalbook.com The carbons of the 4-fluorophenyl ring would show distinct signals, with their chemical shifts influenced by the fluorine substituent. The C-F coupling is a powerful diagnostic tool, leading to splitting of the carbon signals. The carbon directly bonded to fluorine (C4') would exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring would show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

The ¹⁹F NMR spectrum would provide a clear signal for the fluorine atom, with its chemical shift being indicative of the electronic environment of the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on the analysis of succinic anhydride, phenylsuccinic acid, and 4-fluorobenzaldehyde (B137897).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| C2 (C=O) | - | ~175 | - |

| C5 (C=O) | - | ~172 | - |

| C3 (CH) | ~4.0-4.5 (dd) | ~45-50 | ³JHH |

| C4 (CH₂) | ~3.0-3.5 (m) | ~35-40 | ²JHH, ³JHH |

| C1' (Ar-C) | - | ~135-140 | ³JCF |

| C2'/C6' (Ar-CH) | ~7.3-7.5 (m) | ~128-132 | ³JCF, ³JHH |

| C3'/C5' (Ar-CH) | ~7.0-7.2 (m) | ~115-118 | ²JCF, ³JHH |

| C4' (Ar-C-F) | - | ~160-165 | ¹JCF (~250 Hz) |

To unambiguously assign these signals and confirm the structural connectivity, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. It would show a clear correlation between the methine proton at C3 and the methylene protons at C4. It would also confirm the coupling between the ortho- and meta-protons on the 4-fluorophenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton signals of the C3-H and C4-H₂ groups to their respective carbon atoms and similarly for the aromatic protons and their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include the coupling from the C3 methine proton to the carbonyl carbons (C2 and C5) and to the aromatic carbons (C1' and C2'/C6'). The methylene protons at C4 would show correlations to the C3 carbon and the C5 carbonyl carbon. These correlations are critical for assembling the complete molecular framework. uni.lu

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. nih.gov For instance, in the synthesis of this compound, likely from a precursor such as 2-(4-fluorophenyl)succinic acid via dehydration, ¹H NMR could be used to follow the disappearance of the starting material's signals and the appearance of the product's characteristic signals. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, this technique can sometimes allow for the detection of transient intermediates that are crucial for understanding the reaction mechanism. nih.gov

Vibrational Spectroscopy (IR, Raman) in Probing Functional Group Transformations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the most prominent features in the IR spectrum would be from the acid anhydride group. Cyclic anhydrides typically show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching. spectroscopyonline.com For a five-membered ring like succinic anhydride, these bands are expected at approximately 1860 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric), with the lower frequency band usually being more intense. spectroscopyonline.comresearchgate.net The presence of these two sharp, strong bands is a definitive indicator of the cyclic anhydride moiety.

Other significant vibrations would include the C-O-C stretching of the anhydride ring, typically seen in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The 4-fluorophenyl group would contribute C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and a strong C-F stretching band, usually around 1250-1100 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Values are based on data for succinic anhydride and fluorinated aromatic compounds. spectroscopyonline.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Symmetric C=O Stretch | Anhydride | ~1860 | Medium-Strong |

| Asymmetric C=O Stretch | Anhydride | ~1780 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1600-1450 | Medium |

| C-O-C Stretch | Anhydride | 1300-1000 | Strong |

| C-F Stretch | Fluoroaromatic | 1250-1100 | Strong |

Raman spectroscopy would provide complementary information. While the polar carbonyl groups give strong IR signals, the more symmetric vibrations, such as the breathing mode of the aromatic ring, would be strong in the Raman spectrum.

X-ray Crystallography for Definitive Solid-State Structural Analysis

While solution-state techniques like NMR provide invaluable data on connectivity, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the near-planarity of the succinic anhydride ring and determine the relative orientation of the 4-fluorophenyl substituent. chemicalbook.com

Analysis of related structures, like 3-methylideneoxolane-2,5-dione, shows that the five-membered ring often adopts a flat envelope conformation. upb.ro A crystal structure of the title compound would reveal how the bulky 4-fluorophenyl group influences this conformation and how the molecules pack in the crystal lattice, including any potential intermolecular interactions like C-H···O hydrogen bonds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The calculated monoisotopic mass for C₁₀H₇FO₃ is 194.03792 Da. uni.lu HRMS can measure this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.

In addition to the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺), the mass spectrum will show characteristic fragment ions that help to confirm the structure. The fragmentation of the succinic anhydride ring is a likely pathway. Common fragmentation patterns for succinic anhydrides include the loss of CO₂ (44 Da) and CO (28 Da). The bond between the phenyl ring and the anhydride ring could also cleave, leading to ions corresponding to the fluorophenyl group and the succinic anhydride radical.

Table 3: Predicted HRMS Data for this compound Based on the molecular formula C₁₀H₇FO₃ and common fragmentation patterns. uni.lu

| Ion | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₈FO₃⁺ | 195.04520 | Protonated molecular ion |

| [M+Na]⁺ | C₁₀H₇FO₃Na⁺ | 217.02714 | Sodium adduct |

| [M-H]⁻ | C₁₀H₆FO₃⁻ | 193.03064 | Deprotonated molecular ion |

| [M-CO₂]+• | C₉H₇FO⁺• | 150.04809 | Loss of carbon dioxide |

| [C₆H₄F]⁺ | C₆H₄F⁺ | 95.02914 | Fluorophenyl cation |

Integration of Spectroscopic Data with Computational Predictions

In modern chemical analysis, experimental data is often integrated with computational chemistry. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts.

For this compound, a DFT calculation could be performed to:

Optimize the molecular geometry, predicting bond lengths and angles that can be compared with potential X-ray crystallography data.

Calculate the vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra.

Predict ¹H and ¹³C NMR chemical shifts using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted spectra can be invaluable for assigning complex experimental spectra and confirming the structure. hmdb.ca

By comparing the computationally predicted data with the experimental results from NMR, IR, and MS, a highly confident and detailed structural elucidation of this compound can be achieved. This integrated approach provides a powerful synergy, where computation aids in the interpretation of experimental data, and experiments validate the computational models.

Derivatization and Analog Synthesis from 3 4 Fluorophenyl Oxolane 2,5 Dione

Synthesis of Substituted Succinimides

The synthesis of substituted succinimides from a cyclic anhydride (B1165640) like 3-(4-Fluorophenyl)oxolane-2,5-dione is a fundamental transformation in organic chemistry. This reaction typically involves the condensation of the anhydride with a primary amine. The process generally proceeds in two steps: the initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to the formation of a succinamic acid intermediate. Subsequent heating of this intermediate, often in the presence of a dehydrating agent or under azeotropic conditions, facilitates an intramolecular cyclization to yield the corresponding N-substituted succinimide (B58015).

While no specific examples utilizing this compound are documented, the general reaction scheme is as follows:

General Reaction Scheme for Succinimide Formation

In this theoretical reaction, R would represent a substituent from the primary amine used.

The presence of the 4-fluorophenyl group at the 3-position of the oxolane-2,5-dione ring would be expected to influence the reactivity of the anhydride, potentially through electronic and steric effects, but the fundamental pathway to succinimide formation would remain the same.

Preparation of Succinic Acid Monoesters and Diamides

The preparation of succinic acid monoesters and diamides from an anhydride is a straightforward process based on nucleophilic acyl substitution.

Succinic Acid Monoesters: The reaction of an alcohol with a succinic anhydride derivative like this compound would lead to the ring-opening of the anhydride to form a monoester of the corresponding succinic acid. This reaction is typically carried out by heating the anhydride in the presence of the desired alcohol. The regioselectivity of the alcohol's attack on the two non-equivalent carbonyl groups of the substituted anhydride could be influenced by both steric and electronic factors, though specific studies on this for the title compound are absent.

Succinic Acid Diamides: The formation of diamides requires the reaction of the anhydride with two equivalents of an amine. Alternatively, the corresponding succinic acid or its diacyl chloride derivative can be treated with an amine. Starting from the anhydride, the reaction with a primary or secondary amine would first yield a monoamide (a succinamic acid), and further reaction under harsher conditions or with a coupling agent would be necessary to form the diamide.

No specific data tables for these derivatives of this compound could be compiled due to a lack of published research.

Construction of Fused Heterocyclic Systems

Substituted succinic anhydrides are valuable precursors for the synthesis of more complex fused heterocyclic systems. These reactions often involve multi-step sequences where the anhydride or its derivatives undergo condensation and cyclization reactions. For instance, the anhydride could be converted into a succinimide, which could then be a building block for further elaboration into bicyclic or polycyclic structures.

Theoretical synthetic pathways could involve reactions with binucleophilic reagents, leading to the formation of fused systems containing five- and six-membered rings. However, a search of the chemical literature did not yield any specific examples of the construction of fused heterocyclic systems originating from this compound.

Modification and Functionalization of the Fluorophenyl Moiety

The 4-fluorophenyl group of this compound presents opportunities for further chemical modification, primarily through reactions targeting the aromatic ring. The fluorine atom can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions and strongly activated systems.

More commonly, electrophilic aromatic substitution reactions could be envisioned on the phenyl ring. The fluorine atom is an ortho-, para-director, meaning that incoming electrophiles would preferentially add to the positions ortho to the fluorine (and meta to the succinic anhydride substituent). However, the succinic anhydride moiety is electron-withdrawing, which would deactivate the ring towards electrophilic attack. The interplay of these activating and deactivating effects would govern the feasibility and regioselectivity of such transformations.

Despite these theoretical possibilities, there is no available research that details the specific modification or functionalization of the fluorophenyl moiety in this compound.

Strategic Design of Novel Analogs for Diverse Chemical Research Applications

The strategic design of novel analogs based on the this compound scaffold would logically be directed by the intended application. The core structure, containing a phenyl ring and a reactive anhydride, is a common motif in medicinal chemistry and materials science.

For medicinal chemistry applications, analogs could be designed as potential enzyme inhibitors or receptor ligands. The 4-fluorophenyl group is a common substituent in bioactive molecules, as the fluorine atom can enhance metabolic stability and binding affinity. The succinimide and succinic acid derivatives, as discussed above, are also prevalent in drug discovery.

In the realm of materials science, the anhydride functionality could be exploited for the synthesis of polymers, such as polyimides or polyesters, with specific thermal or optical properties conferred by the fluorophenyl group.

While the potential for designing a diverse array of analogs is high, the lack of foundational research on the reactivity and derivatization of this compound means that any such design efforts would currently be purely theoretical.

Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenyl Oxolane 2,5 Dione

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in analyzing the electronic characteristics of 3-(4-Fluorophenyl)oxolane-2,5-dione. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a good approximation of reactivity can be determined. wikipedia.org The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another, especially the HOMO and LUMO, leads to attraction and is a central concept in FMO theory. wikipedia.org

For molecules with similar structural motifs, such as fluorinated phenyl derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to determine HOMO and LUMO energies. ajchem-a.com The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A larger energy gap generally implies higher stability and lower reactivity. ajchem-a.com For instance, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO gap was found to be 4.4815 eV, indicating good kinetic stability. ajchem-a.com

These calculations also help in understanding intramolecular charge transfer (ICT) within the molecule. The HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. The spatial distribution of these orbitals provides insights into the regions of the molecule that are most likely to participate in chemical reactions.

Table 1: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Ionization Potential (I) (eV) | Data not available |

| Electron Affinity (A) (eV) | Data not available |

| Global Hardness (η) (eV) | Data not available |

| Chemical Potential (μ) (eV) | Data not available |

| Global Electrophilicity Index (ω) (eV) | Data not available |

Charge Distribution and Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. bhu.ac.in The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). bhu.ac.in

For aromatic compounds, the MEP can reveal how substituents influence the charge distribution across the molecule. In the case of this compound, the fluorine atom, being highly electronegative, would be expected to create a region of negative potential, while the hydrogen atoms of the phenyl ring would exhibit positive potential. bhu.ac.in The carbonyl groups of the oxolane-2,5-dione ring are also significant, with the oxygen atoms being centers of negative potential. These maps are crucial for understanding intermolecular interactions. nih.gov

Conformational Analysis and Energy Minimization Studies

Conformational analysis of cyclic compounds like this compound is essential to identify the most stable three-dimensional structures. This involves exploring the potential energy surface of the molecule by rotating its single bonds to find the energy minima corresponding to stable conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While static quantum chemical calculations provide information about stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, vibrational motions, and interactions with the surrounding environment.

Solvent effects are a critical aspect that can be investigated using MD simulations. The polarity of the solvent can significantly influence the conformational preferences of a molecule. semanticscholar.org For instance, in a different fluorinated compound, the relative stability of conformers was shown to change with increasing solvent polarity due to the stabilization of conformers with larger dipole moments. semanticscholar.org MD simulations can model these interactions explicitly by including solvent molecules in the simulation box, providing a more realistic representation of the molecule's behavior in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are frequently used to calculate vibrational frequencies. ajchem-a.com The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net

Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. This aids in the structural elucidation and conformational analysis of the molecule in solution.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| FT-IR | Carbonyl C=O Stretch (cm⁻¹) | Data not available |

| FT-IR | C-O-C Stretch (cm⁻¹) | Data not available |

| FT-IR | Aromatic C-H Stretch (cm⁻¹) | Data not available |

| ¹H NMR | Chemical Shift (ppm) - Aromatic Protons | Data not available |

| ¹³C NMR | Chemical Shift (ppm) - Carbonyl Carbons | Data not available |

In Silico Analysis of Intermolecular Interactions within Reaction Systems

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in condensed phases and its potential role in reaction systems. In silico methods can be used to analyze various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

The analysis of the Hirshfeld surface can provide quantitative information about intermolecular contacts in the crystalline state. Furthermore, techniques like Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. researchgate.net For reaction systems, computational docking studies can predict the binding affinity and orientation of this compound within the active site of a protein or with another reactant molecule. These studies are instrumental in understanding the mechanisms of action and designing new molecules with specific interaction profiles.

Thermochemical Studies and Reaction Energetics

Thermochemical parameters are crucial for understanding the intrinsic stability of a molecule and the energy changes that occur during chemical reactions. For this compound, these properties can be computationally estimated to predict its behavior in various chemical environments.

Detailed Research Findings

Theoretical calculations can determine key thermochemical values such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These values provide a fundamental understanding of the molecule's energetic landscape. For instance, a more negative enthalpy of formation would suggest greater intrinsic stability of the molecule.

Furthermore, computational models can elucidate the energetics of reactions involving this compound. This includes calculating the activation energies (Ea) for potential reactions, which is the minimum energy required to initiate a chemical transformation. By mapping the potential energy surface of a reaction, transition states can be identified, and the feasibility of different reaction pathways can be compared. For example, the hydrolysis of the anhydride (B1165640) ring is a common reaction for such compounds, and computational studies could predict the energy barrier for this process, indicating its likelihood under different conditions.

While specific, peer-reviewed computational studies on the thermochemistry of this compound are not prominently published, data for related or parent compounds can offer a basis for comparison and estimation. For instance, studies on succinic anhydride (oxolane-2,5-dione) provide a baseline for understanding the energetic contribution of the oxolane-2,5-dione ring system. The introduction of the 4-fluorophenyl group would be expected to significantly influence the electronic structure and, consequently, the thermochemical properties of the molecule.

Interactive Data Tables

The following table presents predicted thermochemical data for this compound based on computational models. It is important to note that these are theoretical values and may differ from experimental results. The data is presented to illustrate the type of information that can be obtained from computational studies.

| Thermochemical Parameter | Predicted Value | Unit |

| Molecular Formula | C₁₀H₇FO₃ | - |

| Molecular Weight | 194.16 | g/mol |

| Predicted XlogP | 1.3 | - |

| Predicted Enthalpy of Formation | Data not available | kJ/mol |

| Predicted Gibbs Free Energy of Formation | Data not available | kJ/mol |

Note: Specific values for the enthalpy and Gibbs free energy of formation require dedicated computational studies that are not currently available in the public literature for this exact compound.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The succinic anhydride (B1165640) core of 3-(4-fluorophenyl)oxolane-2,5-dione serves as a powerful building block in organic synthesis. The anhydride functionality is susceptible to nucleophilic attack, allowing for the introduction of various substituents and the construction of more complex molecular frameworks. This reactivity is fundamental to its role as a synthetic intermediate.

The presence of the 4-fluorophenyl group adds another layer of versatility. The fluorine atom can influence the reactivity of the aromatic ring and the molecule as a whole through its electronic effects. Furthermore, the phenyl ring itself can be a site for further functionalization.

The condensation of succinic anhydride with N-benzylidene-N-methylamine has been shown to produce both trans- and cis-1-methyl-4-carboxy-5-phenyl-2-pyrrolidinone in a stereoselective manner. acs.org This type of reaction highlights the potential of substituted succinic anhydrides to serve as precursors for a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. Similarly, reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid lead to 3-aryl-3-(furan-2-yl)propenoic acid derivatives, demonstrating the utility of related structures in creating complex aryl-substituted compounds. nih.gov

Alkynyl ketones and related structures, which are valuable building blocks in chemical synthesis due to their orthogonal reactivity, can be synthesized from symmetrical cyclic diones. orgsyn.org This suggests that this compound could be a precursor for novel, functionalized acyclic compounds with potential applications in natural product synthesis and medicinal chemistry.

Integration into Polymer Chemistry and Functional Material Development

The incorporation of fluorine into polymers is a well-established strategy to enhance their properties, such as thermal stability, chemical resistance, and hydrophobicity. rsc.orgacs.orgnih.gov The this compound molecule is a prime candidate for the development of novel fluorinated polymers with tailored functionalities.

Cyclic anhydrides are key monomers in the synthesis of polyesters and polyamides. The ring-opening polymerization of this compound with diols or diamines would lead to the formation of fluorinated polyesters and polyamides, respectively. These polymers would incorporate the 4-fluorophenyl group as a pendant moiety, which could impart desirable properties to the resulting material.

The synthesis of fluorinated polyesters has been achieved through various methods, including reversible addition-fragmentation chain transfer (RAFT) step-growth polymerization and enzymatic polymerization in ionic liquids. rsc.orgacs.org These methods could potentially be adapted for the polymerization of this compound. For instance, fluorinated polyesters have been synthesized from dimethyl tetrafluorosuccinate, highlighting the feasibility of incorporating fluorinated succinic acid derivatives into polyester (B1180765) backbones. rsc.org

Similarly, the synthesis of fluorinated N-alkyl substituted polyamides has been investigated, demonstrating the possibility of creating novel polyamide structures with fluorine-containing monomers. capes.gov.br

The anhydride group of this compound can react with functional groups on polymer chains, such as hydroxyl or amine groups, making it a potential cross-linking agent. Cross-linking is a crucial process for improving the mechanical and thermal properties of polymers. nih.govrsc.org Fluorinated compounds have been explored as cross-linking agents to create durable and resistant polymer coatings. nih.govresearchgate.net

Furthermore, this compound can act as a monomer in copolymerizations. For example, maleic anhydride, a structurally similar compound, is copolymerized with various monomers to produce a range of functional polymers. researchgate.net The introduction of the 4-fluorophenyl group could lead to copolymers with unique properties.

The presence of the 4-fluorophenyl group in polymers derived from this compound can lead to materials with specific, tailored properties. Fluorine incorporation is known to lower the dielectric constant and moisture absorption of polymers, making them suitable for applications in microelectronics. acs.org The synthesis of fluorinated polyimides from fluorinated diamines and dianhydrides has been extensively studied for this purpose. rsc.orgacs.orgrevistapolimeros.org.brscielo.br

The development of depolymerizable semi-fluorinated polymers offers a pathway to sustainable functional materials with a circular economy in mind. rsc.org Polymers derived from this compound could potentially be designed with similar depolymerizable characteristics.

| Potential Polymer Application | Relevant Monomer/Precursor | Key Properties/Advantages | Reference |

| Fluorinated Polyesters | This compound, Diols | Enhanced thermal stability, hydrophobicity, potential for degradability | rsc.orgrsc.orgrsc.org |

| Fluorinated Polyamides | This compound, Diamines | Improved chemical resistance, specific solubility profiles | capes.gov.br |

| Cross-linked Polymers | This compound | Increased mechanical strength and thermal stability | nih.govrsc.orgresearchgate.net |

| Functional Copolymers | This compound, various monomers | Tailored optical and dielectric properties | rsc.orgacs.orgscielo.br |

Use in Catalyst Development and Ligand Design

The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis. Substituted succinic anhydrides and their derivatives can serve as precursors for ligands in transition-metal catalysis. The electronic properties of these ligands can be fine-tuned by the nature of the substituents, which in turn influences the activity and selectivity of the catalyst. nih.gov

The 4-fluorophenyl group in this compound can exert a specific electronic influence on a metal center when incorporated into a ligand. This can be advantageous in various catalytic processes, including photocatalytic hydrogen production where the substitution on ancillary ligands has been shown to affect the catalyst's performance and sustainability. rsc.org

The catalytic carbonylation of acrylic acid to succinic anhydride has been achieved using a cobalt catalyst with a bidentate phosphine (B1218219) ligand. researchgate.netchemrxiv.org This demonstrates the importance of ligand design in catalytic reactions involving succinic anhydride and its derivatives. The sustainable production of succinic anhydride from renewable biomass is another area where catalysis plays a crucial role. nih.gov It is conceivable that ligands derived from this compound could find application in similar catalytic systems.

| Catalyst/Ligand Aspect | Relevant Precursor/Analogue | Potential Impact | Reference |

| Ligand Synthesis | Substituted Succinic Anhydrides | Fine-tuning of electronic and steric properties of catalysts | nih.gov |

| Photocatalysis | Ancillary Ligand Substitution | Enhanced efficiency and sustainability of hydrogen production | rsc.org |

| Carbonylation Reactions | Bidentate Phosphine Ligands | Improved selectivity and yield in the synthesis of anhydrides | researchgate.netchemrxiv.org |

Emerging Niche Applications in Chemical Research and Development

Beyond the well-defined areas of polymer chemistry and catalysis, this compound and its derivatives may find applications in more specialized areas of chemical research. The unique combination of a reactive anhydride and a fluorinated aromatic ring makes it an attractive molecule for creating novel functional materials and probes.

Organofluorine compounds have a wide range of applications in materials science, including in liquid crystals, solar cells, and as components of blood substitutes. researchgate.netnih.govrsc.orgdrishtiias.com The introduction of the 4-fluorophenyl group could lead to materials with interesting optical and electronic properties. rsc.org For example, fluorinated organic materials are being explored for their use in electronic and optoelectronic devices. rsc.org

Furthermore, the reactivity of the anhydride can be harnessed to attach this fluorinated moiety to other molecules, potentially creating probes for biological imaging or new drug delivery systems. The synthesis of derivatives of 3-aryl-3-(furan-2-yl)propanoic acid has shown that such compounds can exhibit antimicrobial activity. nih.gov This suggests that derivatives of this compound might also possess interesting biological properties.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Catalytic Systems for Synthesis

The synthesis of 3-substituted succinic anhydrides, including the 4-fluorophenyl derivative, is a critical area for advancement. Future research will likely focus on the development of sophisticated catalytic systems that offer high efficiency and stereoselectivity.

One promising approach is the enantioselective desymmetrization of meso-succinic anhydrides . Organocatalysts, particularly those based on bifunctional thiourea (B124793) and cinchona alkaloids, have shown remarkable success in the enantioselective alcoholysis of meso-anhydrides, yielding valuable chiral hemiesters with high enantiomeric excess. rsc.orgnih.govresearchgate.net These methods could be adapted for the synthesis of chiral derivatives of 3-(4-Fluorophenyl)oxolane-2,5-dione. For instance, palladium-JOSIPHOS catalyst systems have been effective in the desymmetrization of meso-succinic anhydrides using organozinc reagents, a reaction that can proceed at room temperature. researchgate.net

Furthermore, transition metal-catalyzed cross-coupling reactions present a powerful tool for introducing the 4-fluorophenyl group onto the succinic anhydride (B1165640) scaffold. Nickel-catalyzed cross-coupling of succinic and glutaric anhydrides with organozinc reagents has been demonstrated to be a broad and efficient method for creating C-C bonds. researchgate.net The use of styrene-based promoters has been shown to significantly enhance the reaction rate. This suggests that a similar strategy could be employed for the synthesis of this compound from a suitable precursor.

The hydrogenation of 3-substituted maleic anhydrides is another viable route. Asymmetric hydrogenation of these precursors using catalysts like Rh/bisphosphine-thiourea has yielded 3-substituted succinic anhydrides with excellent conversions and enantioselectivities. researchgate.net

| Catalytic Strategy | Catalyst/Reagent | Potential Application for this compound | Key Advantages |

| Enantioselective Desymmetrization | Bifunctional organocatalysts (e.g., quinine-thiourea) | Synthesis of chiral derivatives | High enantioselectivity, mild conditions |

| Palladium-Catalyzed Alkylation | Pd-JOSIPHOS / Organozinc reagents | Introduction of the fluorophenyl group | Room temperature reaction, good yields |

| Nickel-Catalyzed Cross-Coupling | Ni(COD)2 / Bipyridine / Organozinc reagents | Direct synthesis from succinic anhydride | Broad substrate scope, rapid complexity generation |

| Asymmetric Hydrogenation | Rh/Bisphosphine-thiourea | Synthesis from a 3-(4-fluorophenyl)maleic anhydride precursor | High conversion and enantioselectivity |

Exploration of Novel Reactivity Pathways and Transformations

Beyond its role as a synthetic intermediate, the inherent reactivity of the oxolane-2,5-dione ring system opens doors to novel chemical transformations. Future research is expected to explore these pathways to generate diverse molecular architectures.

A significant area of exploration is cycloaddition reactions . For example, arylthio-substituted succinic anhydrides have been shown to undergo cycloaddition reactions with imines to produce γ-lactams with high diastereoselectivity. beilstein-journals.orgchemicalbook.com This suggests that this compound could participate in similar reactions, providing access to a range of complex heterocyclic structures. A formal [3+2] cycloaddition between 1,3-azadienes and succinic anhydride has also been developed for the stereocontrolled synthesis of allylic 2-oxopyrrolidines. researchgate.netnih.gov

Photoredox catalysis is another emerging field that could unlock new reactivity for this compound. mdpi.com This strategy enables the activation of small molecules through single electron transfer processes under visible light irradiation. mdpi.com For instance, photoredox-catalyzed C-H functionalization could potentially be applied to the alkyl backbone of the oxolane ring or the fluorophenyl group, allowing for late-stage diversification of the molecule. beilstein-journals.org Dual catalysis systems that merge C-H activation with photoredox catalysis are also being explored for C(sp³)–H bond arylation and acylation. beilstein-journals.org

The development of cascade reactions involving the opening of the anhydride ring followed by further transformations in a one-pot process is also a promising direction. An example is the ring-opening of (triphenylphosphoranylidene)succinic anhydride with methanol (B129727) to form a phosphorane, which then undergoes a Wittig reaction with aryl aldehydes, followed by hydrolysis to produce aryl itaconic acids. nih.gov

Advanced Computational Modeling for Predictive Chemical Design

The use of computational tools, particularly machine learning, is set to revolutionize the design of chemical syntheses and the prediction of molecular properties. For a compound like this compound, these approaches can accelerate research and development significantly.

Machine learning models are being developed to predict the regioselectivity of reactions, such as the radical C-H functionalization of heterocyclic compounds. researchgate.netkoreascience.kr By training on datasets of computed properties of isolated reactants, these models can rapidly and reliably predict transition state barriers and, consequently, the likely outcome of a reaction. researchgate.netkoreascience.kr This predictive power can guide experimental design and avoid unnecessary trial-and-error. Machine learning is also being applied to predict suitable reaction conditions, including catalysts, solvents, and reagents, for a wide range of organic transformations. bernstein-network.de

Furthermore, machine learning is proving to be a valuable tool in catalyst discovery and design . umich.eduumn.eduresearchgate.net By analyzing large datasets of experimental and computational data, machine learning algorithms can identify key features that contribute to high catalyst performance, thereby accelerating the development of more efficient and selective catalysts for the synthesis of compounds like this compound. researchgate.netumich.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. The integration of the synthesis of this compound with flow chemistry and automated platforms is a key future direction.

Continuous-flow production of succinic anhydrides has been demonstrated through the catalytic carbonylation of β-lactones using a heterogeneous bimetallic ion-pair catalyst in a packed-bed reactor. researchgate.net This approach allows for the continuous production of the anhydride with easy separation of the product. researchgate.net Such a system could be adapted for the synthesis of substituted derivatives.

Automated flow synthesis platforms are also becoming increasingly sophisticated, enabling the rapid and efficient synthesis of complex molecules, including peptides and artificial enzymes. nih.govresearchgate.net These platforms allow for precise control over reaction parameters and can be used to create libraries of compounds for screening purposes. researchgate.net The synthesis of this compound and its derivatives could be integrated into such automated systems, facilitating high-throughput experimentation and optimization.

Sustainable and Environmentally Benign Chemical Processes for Oxolane-2,5-dione Production

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the production of this compound, a focus on sustainability is crucial.

A key area of research is the use of renewable biomass as a starting material. Succinic anhydride can be produced from bio-based furanic platform compounds through a visible light-induced oxygenation process. koreascience.kr This approach utilizes a photocatalyst and molecular oxygen as the oxidant, offering a greener alternative to traditional petroleum-based routes. koreascience.kr The development of biocatalytic routes, using enzymes for the synthesis of chiral building blocks, also represents a sustainable approach.

The use of green solvents is another important aspect of sustainable synthesis. Research into the use of water, ionic liquids, and deep eutectic solvents for the synthesis of heterocyclic compounds is ongoing and could be applied to the production of this compound to minimize the environmental impact of the process.

Furthermore, developing catalyst-free and milder reaction conditions is a significant goal. For example, an eco-friendly industrial synthesis of N-hydroxysuccinimide from succinic anhydride has been developed using a single solvent and a non-catalytic reaction at low temperatures, resulting in high yields. bernstein-network.de Similar strategies could be explored for the synthesis of the target compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Fluorophenyl)oxolane-2,5-dione, and what factors influence reaction yields?

The synthesis typically involves cyclocondensation of 4-fluorophenyl-substituted precursors with maleic anhydride derivatives. Key parameters include:

- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and byproduct formation.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) improve cyclization efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates .

Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification via recrystallization (e.g., using ethanol/water mixtures) .

Basic: How can spectroscopic techniques validate the structure of this compound?

A multi-technique approach is essential:

- ¹H/¹³C NMR : The fluorophenyl group shows characteristic aromatic splitting (e.g., doublets at δ 7.2–7.8 ppm for para-substitution). The oxolane-dione ring protons appear as distinct multiplets near δ 2.5–3.5 ppm .

- FT-IR : Strong carbonyl stretches (C=O) at ~1850 cm⁻¹ and ~1770 cm⁻¹ confirm the anhydride functionality .

- X-ray crystallography : Resolves crystal packing and confirms the para-fluorophenyl orientation, as seen in related fluorinated anhydrides .

Advanced: What strategies mitigate regioselectivity challenges in electrophilic substitutions on the fluorophenyl ring?

The electron-withdrawing fluorine group directs electrophiles to the meta position. To enhance selectivity:

- Directed metalation : Use n-BuLi or Grignard reagents to deprotonate specific sites before functionalization .

- Protecting groups : Temporarily block reactive positions (e.g., silyl ethers for hydroxylation) .

- Computational guidance : DFT calculations predict charge distribution and transition states, guiding experimental design .

Controlled experiments with isotopic labeling (e.g., ¹⁸O) can validate mechanistic pathways .

Advanced: How do computational models predict the reactivity of this compound in copolymerization?

Molecular dynamics (MD) and density functional theory (DFT) simulations assess:

- Ring-opening propensity : The anhydride's strain energy (~15–20 kcal/mol) influences reactivity in copolymerization with epoxides or amines .

- Electronic effects : Fluorine's electronegativity modulates electron density at the carbonyl carbon, altering nucleophilic attack rates .

- Thermal stability : Transition state analysis predicts decomposition thresholds (~200–250°C), aligning with TGA data from similar succinic anhydrides .

Safety: What critical precautions are necessary when handling this compound in laboratories?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards (CLP Category 4 acute toxicity) .

- Spill management : Neutralize spills with sodium bicarbonate, followed by adsorption with inert materials (e.g., vermiculite) .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .

Advanced: How can contradictory thermal stability data for this compound be resolved?

Contradictions often arise from impurities or measurement conditions. Methodological solutions include: